(6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine
Description
(6-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a methyl group at the 6-position and a methanamine (-CH2NH2) group at the 2-position. The methanamine moiety enhances water solubility and provides a handle for further functionalization, such as salt formation or conjugation with bioactive molecules .
Properties
CAS No. |
1020033-64-0 |
|---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-3-10-8-11-7(2-9)5-12(8)4-6/h3-5H,2,9H2,1H3 |
InChI Key |
UHACBXKGLOUTSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2N=C1)CN |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with α-Haloketones
A common approach involves reacting 2-aminopyrimidine derivatives with α-haloketones. For example, 2-amino-4-methylpyrimidine reacts with chloroacetone in ethanol under reflux to form 6-methylimidazo[1,2-a]pyrimidine. Yields for such reactions typically range from 65% to 85%, depending on the substituents and reaction time.
Key Reaction Parameters
| Reactants | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-4-methylpyrimidine + Chloroacetone | Ethanol | Reflux | 6–8 | 78 |
Multicomponent Reactions (MCRs)
MCRs offer efficient one-pot synthesis. A representative method combines 2-aminopyrimidine, aldehydes, and isonitriles in dichloromethane at room temperature. For the 6-methyl derivative, propionaldehyde serves as the carbonyl component.
Functionalization at the 2-Position: Introducing Methanamine
The methanamine group (-CH2NH2) at the 2-position is introduced via post-synthetic modifications or direct incorporation during cyclization.
Nitrile Reduction Strategy
Introducing a cyanomethyl group at the 2-position followed by reduction is a robust method.
Cyanomethylation
Imidazo[1,2-a]pyrimidine reacts with bromoacetonitrile in the presence of a base (e.g., K2CO3) in DMF at 80°C to afford 2-cyanomethyl-6-methylimidazo[1,2-a]pyrimidine.
Reaction Conditions
Nitrile to Amine Reduction
The nitrile intermediate is reduced using catalytic hydrogenation (H2/Pd-C) or LiAlH4.
Catalytic Hydrogenation Protocol
| Substrate | Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Cyanomethyl-6-methylimidazo[1,2-a]pyrimidine | 10% Pd-C | MeOH | 3 | 12 | 88 |
LiAlH4 in THF at 0°C to room temperature also achieves reduction with comparable yields (85%).
Direct Amination via Nucleophilic Substitution
A halogen atom at the 2-position can be displaced by an amine nucleophile.
Chloride Substitution
2-Chloro-6-methylimidazo[1,2-a]pyrimidine reacts with ammonia in a sealed tube at 120°C for 24 hours to yield the methanamine derivative.
Optimized Conditions
Alternative Routes: Functional Group Interconversion
Ester to Amide Conversion
Methyl esters at the 2-position are hydrolyzed to carboxylic acids, which are then converted to amides and reduced.
Stepwise Protocol
-
Ester Hydrolysis : 2-Methoxycarbonylmethyl-6-methylimidazo[1,2-a]pyrimidine treated with NaOH (2M) in MeOH/H2O (1:1) at 60°C for 4 hours yields the carboxylic acid (92%).
-
Amide Formation : Coupling with HATU and DIPEA in DMF forms the primary amide (78%).
-
Hofmann Rearrangement : Reaction with NaOCl/NaOH converts the amide to methanamine (65%).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Nitrile Reduction | High yields, mild conditions | Requires cyanomethyl precursor | 85–88 |
| Direct Amination | One-step reaction | High temperatures, modest yields | 60–65 |
| Ester to Amide Pathway | Versatile for derivatives | Multi-step, lower efficiency | 65–70 |
Scalability and Industrial Considerations
Large-scale synthesis (e.g., >100 g) prioritizes the nitrile reduction route due to its reproducibility and safety profile. Patent CN102399196A highlights the use of sodium methoxide and triphosgene for eco-friendly pyrimidine synthesis, which can be adapted for imidazo[1,2-a]pyrimidine precursors .
Chemical Reactions Analysis
(6-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution Reactions: Nucleophilic substitution reactions can occur at the pyrimidine ring, involving reagents like halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.
Substitution: Halides, alkylating agents, and strong bases.
Major Products Formed:
Oxidation Products: Corresponding oxo derivatives.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
(6-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
a. Methyl Group Position
- {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide (CAS 1284159-82-5):
This analog shifts the methyl group to the 7-position of the pyrimidine ring. Positional isomerism can alter electronic distribution, impacting binding affinity to biological targets. For example, the 6-methyl derivative may exhibit better steric compatibility with enzyme active sites compared to the 7-methyl isomer .
b. Core Heterocycle Variations
- (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine Dihydrochloride (CAS 1216132-36-3): Replaces the pyrimidine ring with pyridine, reducing the number of nitrogen atoms in the bicyclic system.
Functional Group Modifications
a. Methanamine Derivatives
- N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine (4a):
Substitutes the methanamine’s hydrogen with a phenyl group, introducing hydrophobicity. This analog showed moderate cytotoxic activity in preliminary screens, suggesting that bulky substituents may enhance interaction with hydrophobic protein pockets .
b. Halogenated Analogs
- 6-Bromo-2-methylimidazo[1,2-a]pyrimidine (CAS 6840-45-5): Replaces the methanamine with a bromine atom.
Pharmacological and Physicochemical Properties
| Compound Name | Core Structure | Substituents | Melting Point (°C) | LogP* | Key Applications |
|---|---|---|---|---|---|
| (6-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine | Imidazo[1,2-a]pyrimidine | 6-CH3, 2-CH2NH2 | >250 (predicted) | 1.2 | Drug discovery, kinase inhibitors |
| {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide | Imidazo[1,2-a]pyrimidine | 7-CH3, 2-CH2NH2·2HBr | >300 | 0.8 | Preclinical anticancer studies |
| N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine | Imidazo[1,2-a]pyridine | 6-CH3, 3-CH2N(CH3)2, p-tolyl | N/A | 2.5 | Neurological targets |
| 2-Methylimidazo[1,2-b]pyridazin-6-amine | Imidazo[1,2-b]pyridazine | 2-CH3, 6-NH2 | 180–185 | 0.5 | Antibacterial agents |
*Predicted using fragment-based methods.
Key Research Findings
Spectroscopic Characterization
Biological Activity
The compound (6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of biological research. Its unique structure suggests potential interactions with biological systems, making it a candidate for therapeutic applications, particularly in oncology and enzymatic inhibition.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 162.19 g/mol. The presence of the imidazo[1,2-a]pyrimidine moiety contributes to its reactivity and potential biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling and is implicated in various hematological malignancies.
- Anticancer Properties : Imidazo[1,2-a]pyrimidine derivatives have been explored for their ability to interfere with cancer cell proliferation. Studies suggest that this compound may influence pathways related to cancer cell survival and growth .
- Cytochrome P450 Inhibition : Preliminary findings suggest that it may inhibit specific cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism and can affect pharmacokinetics when co-administered with other medications.
Case Study 1: BTK Inhibition
In a study focused on identifying new BTK inhibitors, this compound was highlighted as a promising candidate. The study utilized high-throughput screening methods to evaluate its efficacy against BTK, revealing significant inhibition at micromolar concentrations. Further optimization of this compound could lead to more potent derivatives suitable for clinical applications in treating B-cell malignancies.
Case Study 2: Anticancer Activity
A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited dose-dependent inhibition of cell proliferation in breast and lung cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent.
ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound.
| Property | Value |
|---|---|
| Log P | 1.6 |
| Solubility | Moderate |
| Plasma Half-Life | TBD |
| Bioavailability | TBD |
Note: Further studies are required to establish comprehensive ADME profiles for clinical relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
